Cas no 10374-14-8 (2-ethylcyclobutanone)
2-ethylcyclobutanone Chemical and Physical Properties
Names and Identifiers
-
- Cyclobutanone, 2-ethyl-
- 2-ethylcyclobutan-1-one
- 2-ETHYLCYCLOBUTANONE
- Cyclobutanone,2-ethyl
- DTXSID40336557
- EN300-211844
- 10374-14-8
- 2-ethylcyclo-butanone
- AKOS006271512
- FZZIOLFULBXCKD-UHFFFAOYSA-N
- 2-ethylcyclobutanone
-
- MDL: MFCD00049150
- Inchi: 1S/C6H10O/c1-2-5-3-4-6(5)7/h5H,2-4H2,1H3
- InChI Key: FZZIOLFULBXCKD-UHFFFAOYSA-N
- SMILES: O=C1CCC1CC
Computed Properties
- Exact Mass: 98.07320
- Monoisotopic Mass: 98.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 86.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 1.37550
2-ethylcyclobutanone Customs Data
- HS CODE:2914299000
- Customs Data:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-ethylcyclobutanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW026-1 G |
2-ethylcyclobutanone |
10374-14-8 | 95% | 1g |
¥ 5,610.00 | 2021-05-07 | |
| Ambeed | A1069594-1g |
2-Ethylcyclobutan-1-one |
10374-14-8 | 95% | 1g |
$999.0 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW026-100mg |
2-ethylcyclobutanone |
10374-14-8 | 95% | 100mg |
¥1406.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW026-250mg |
2-ethylcyclobutanone |
10374-14-8 | 95% | 250mg |
¥2244.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW026-500mg |
2-ethylcyclobutanone |
10374-14-8 | 95% | 500mg |
¥3741.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW026-1g |
2-ethylcyclobutanone |
10374-14-8 | 95% | 1g |
¥5610.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW026-5g |
2-ethylcyclobutanone |
10374-14-8 | 95% | 5g |
¥16830.0 | 2024-04-26 | |
| A2B Chem LLC | AE10927-50mg |
2-ETHYLCYCLOBUTANONE |
10374-14-8 | 95% | 50mg |
$280.00 | 2024-04-20 | |
| A2B Chem LLC | AE10927-100mg |
2-ETHYLCYCLOBUTANONE |
10374-14-8 | 95% | 100mg |
$401.00 | 2024-04-20 | |
| A2B Chem LLC | AE10927-250mg |
2-ETHYLCYCLOBUTANONE |
10374-14-8 | 95% | 250mg |
$555.00 | 2024-04-20 |
2-ethylcyclobutanone Suppliers
2-ethylcyclobutanone Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-ethylcyclobutanone
Introduction to Cyclobutanone, 2-ethyl- (CAS No. 10374-14-8) and Its Emerging Applications in Chemical Biology
Cyclobutanone, 2-ethyl-, identified by the Chemical Abstracts Service Number (CAS No.) 10374-14-8, is a heterocyclic ketone with a four-membered ring structure substituted with an ethyl group at the 2-position. This compound has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity, which make it a valuable scaffold for drug discovery and synthetic chemistry. The rigid cyclic framework of Cyclobutanone, 2-ethyl- contributes to its stability and specificity, enabling its use in the development of novel bioactive molecules.
The chemical structure of Cyclobutanone, 2-ethyl- (CAS No. 10374-14-8) features a highly strained four-membered ring, which is susceptible to various chemical transformations. This strain can be exploited to facilitate reactions that are not possible with larger cyclic systems, such as ring-opening reactions or intramolecular cyclizations. The presence of the ethyl group at the 2-position further enhances its reactivity by providing a handle for functionalization via nucleophilic addition or substitution reactions.
In recent years, Cyclobutanone, 2-ethyl- has been explored as a key intermediate in the synthesis of pharmacologically active compounds. Its ability to serve as a building block for more complex molecules has made it particularly useful in the development of small-molecule inhibitors targeting various biological pathways. For instance, derivatives of Cyclobutanone, 2-ethyl- have been investigated for their potential in modulating enzyme activity, particularly in cases where precise spatial orientation is critical for binding to biological targets.
One of the most promising applications of Cyclobutanone, 2-ethyl- lies in its use as a precursor for designing molecules with therapeutic potential. Researchers have leveraged its structural motif to create compounds that exhibit inhibitory effects on enzymes involved in inflammatory responses and cancer progression. The strained ring system of Cyclobutanone, 2-ethyl- allows for the creation of highly selective ligands that can interact with specific protein pockets, thereby minimizing off-target effects.
The synthesis of Cyclobutanone, 2-ethyl- (CAS No. 10374-14-8) typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic methodologies have been developed to improve yields and purity, making it more accessible for large-scale applications. Recent advances in catalytic processes have enabled the efficient production of this compound without compromising its structural integrity.
The pharmacological properties of derivatives of Cyclobutanone, 2-ethyl- have been extensively studied in preclinical models. These studies have revealed promising results regarding their ability to modulate biological pathways associated with neurological disorders and metabolic diseases. The ability of Cyclobutanone, 2-ethyl- derivatives to cross the blood-brain barrier has also been explored, opening new avenues for treating central nervous system disorders.
In addition to its pharmaceutical applications, Cyclobutanone, 2-ethyl- has found utility in materials science and industrial chemistry. Its unique reactivity allows for the creation of novel polymers and coatings with enhanced mechanical properties. The incorporation of Cyclobutanone, 2-ethyl- into material formulations has led to advancements in areas such as adhesives and coatings, where thermal stability and chemical resistance are critical.
The environmental impact of using Cyclobutanone, 2-ethyl- (CAS No. 10374-14-8) has also been a focus of research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with broader trends in sustainable chemistry aimed at reducing the ecological footprint of chemical manufacturing processes.
The future prospects for Cyclobutanone, 2-ethyl- are bright, with ongoing research exploring new synthetic strategies and applications. As our understanding of its chemical behavior deepens, so too does its potential as a versatile intermediate in drug discovery and material science. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to novel applications that benefit society.
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